N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea typically involves the reaction of 2-chloroethylamine with 3-(2-chloro-10H-phenothiazin-10-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl or phenothiazine moieties, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The chloroethyl group may also participate in alkylation reactions, leading to modifications of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with antiemetic properties, also a phenothiazine derivative.
Thioridazine: Another antipsychotic with a phenothiazine core structure.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its dual chloroethyl and phenothiazine moieties may result in a unique mechanism of action and potential therapeutic applications.
Properties
CAS No. |
176657-47-9 |
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Molecular Formula |
C18H19Cl2N3OS |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(2-chlorophenothiazin-10-yl)propyl]urea |
InChI |
InChI=1S/C18H19Cl2N3OS/c19-8-10-22-18(24)21-9-3-11-23-14-4-1-2-5-16(14)25-17-7-6-13(20)12-15(17)23/h1-2,4-7,12H,3,8-11H2,(H2,21,22,24) |
InChI Key |
KZEHVKQOXMPQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNC(=O)NCCCl |
Origin of Product |
United States |
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